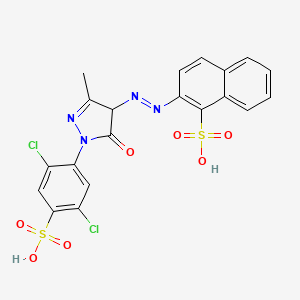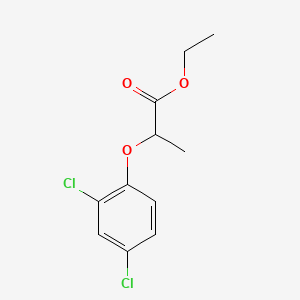![molecular formula C24H28N2O2S B13764054 Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl- CAS No. 49630-05-9](/img/structure/B13764054.png)
Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is also known by several other names, including 4,4’-Methylenebis[N,N-dimethylaniline] and Michler’s base . This compound is characterized by its aromatic structure and the presence of dimethylamino groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] typically involves the reaction of dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two aromatic rings . The general reaction can be represented as follows:
[ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the dimethylamino groups act as activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated compounds, and reduced amines .
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] involves its interaction with various molecular targets. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the aromatic rings facilitate π-π interactions with other aromatic compounds, influencing its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: This compound contains a cyclohexylidene bridge instead of a methylene bridge, leading to different chemical properties.
Benzenamine, 4,4’-[(4-hexylphenyl)methylene]bis[N,N-dimethyl-]: This compound has a hexyl group instead of a methyl group, affecting its solubility and reactivity.
Uniqueness
Benzenamine, 4,4’-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-] is unique due to its specific substitution pattern and the presence of dimethylamino groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
49630-05-9 |
|---|---|
Fórmula molecular |
C24H28N2O2S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O2S/c1-18-6-16-23(17-7-18)29(27,28)24(19-8-12-21(13-9-19)25(2)3)20-10-14-22(15-11-20)26(4)5/h6-17,24H,1-5H3 |
Clave InChI |
NXSOUJMPYKVUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


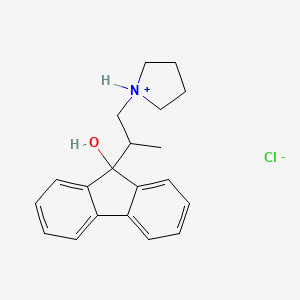
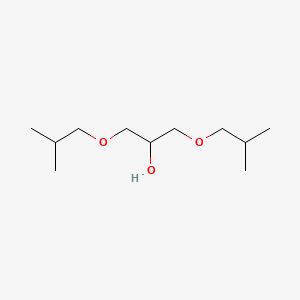
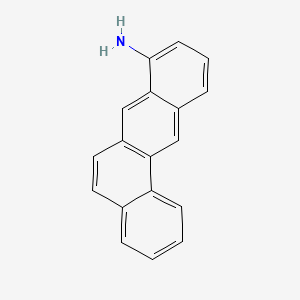
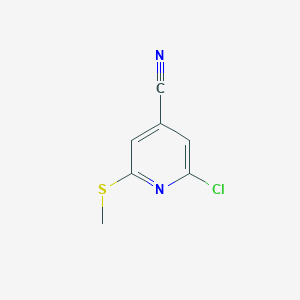
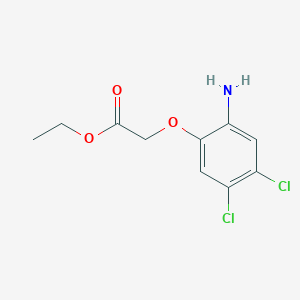
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
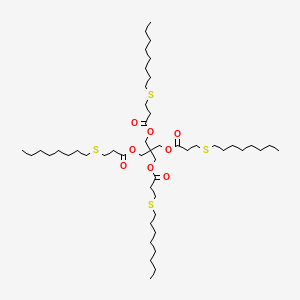
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)


![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

